molecular formula C7H6N4O2 B1305539 5-nitro-1H-indazol-3-amine CAS No. 41339-17-7

5-nitro-1H-indazol-3-amine

Cat. No.: B1305539
CAS No.: 41339-17-7
M. Wt: 178.15 g/mol
InChI Key: SWZRTDLKPZAFDT-UHFFFAOYSA-N
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Description

Historical Context and Significance of Indazole Heterocycles

The indazole scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in modern medicinal chemistry. taylorandfrancis.comwikipedia.org First described by the renowned chemist Emil Fischer, this molecular framework has been the subject of extensive study due to its versatile chemical and biological properties. researchgate.net Indazoles, also known as benzpyrazoles, can exist in different tautomeric forms, primarily 1H-indazole and 2H-indazole, which results from the migration of a proton between the two nitrogen atoms in the pyrazole ring. taylorandfrancis.comresearchgate.net The 1H-tautomer is generally the more thermodynamically stable form. researchgate.net

The significance of the indazole nucleus in pharmaceutical development is underscored by its presence in a variety of approved drugs. nih.gov Notable examples include Benzydamine, a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties, and Granisetron, a serotonin (B10506) 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. researchgate.netnih.gov The planar nature of the indazole ring and the ability to functionalize it at multiple positions allow for the creation of a vast library of derivatives. researchgate.net This structural versatility has led to the discovery of indazole-based compounds with a broad spectrum of biological activities, including anti-tumor, anti-inflammatory, antimicrobial, antiparasitic, and antiviral properties. taylorandfrancis.comnih.govnih.gov Consequently, the indazole moiety is considered a "privileged scaffold" in drug discovery, continually attracting the attention of researchers aiming to develop novel therapeutic agents. nih.govnih.gov

Table 1: Key Properties of the Indazole Scaffold

PropertyDescription
Structure Bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring. taylorandfrancis.comwikipedia.org
Tautomerism Exists in two primary forms, 1H-indazole and 2H-indazole, due to proton displacement. taylorandfrancis.comresearchgate.net
Nature It is an amphoteric molecule, capable of being protonated or deprotonated. wikipedia.org
Significance A "privileged scaffold" in medicinal chemistry, forming the core of many bioactive compounds. nih.govnih.gov

Prevalence of Nitro-Indazole Derivatives in Bioactive Compound Discovery

The introduction of a nitro group onto the indazole framework is a common and effective strategy in the design of bioactive molecules. Nitro-indazole derivatives are a prominent class of compounds utilized as key intermediates and building blocks in the synthesis of pharmaceuticals and agrochemicals. chemimpex.coma2bchem.com The nitro group, particularly when positioned at the C5-position of the indazole ring, is often crucial for the compound's biological activity. Its strong electron-withdrawing nature can significantly modulate the molecule's pharmacological properties. a2bchem.com

In medicinal chemistry, nitro-indazoles serve as precursors for a wide array of therapeutic agents, including those with anti-inflammatory, anticancer, and antiviral activities. a2bchem.com A particularly significant area of research is their application as antiparasitic agents. nih.gov Studies have demonstrated the efficacy of 5-nitroindazole (B105863) derivatives against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease, and various Leishmania species. researchgate.netgrafiati.com The mechanism of action for their antiparasitic effects is often linked to the nitro group's ability to generate reactive oxygen species (ROS), which induces oxidative stress and apoptosis in the target cells. This has established nitro-indazoles as valuable leads in the development of new treatments for neglected tropical diseases. taylorandfrancis.com

Table 2: Applications of Nitro-Indazole Derivatives

FieldApplication
Pharmaceuticals Serve as intermediates in the synthesis of anti-inflammatory, analgesic, antiviral, and anticancer drugs. chemimpex.coma2bchem.com
Agrochemicals Used in the formulation of pesticides and herbicides to enhance crop protection. chemimpex.coma2bchem.com
Antiparasitic Agents Show significant activity against parasites like Trypanosoma cruzi and Leishmania. researchgate.net
Materials Science Explored as precursors for creating functional materials, such as polymers with enhanced thermal stability. chemimpex.coma2bchem.com

Overview of Research Trajectories for 5-nitro-1H-indazol-3-amine

The compound this compound serves as a pivotal starting material and structural motif in contemporary chemical research, particularly within drug discovery. scbt.comrsc.org Its research trajectory is primarily focused on its utilization as a versatile building block for the synthesis of more complex, biologically active molecules. nih.gov The 1H-indazole-3-amine substructure is recognized as an effective "hinge-binding" fragment, capable of forming key interactions with the hinge region of protein kinases, which are crucial targets in oncology. nih.gov

A significant area of investigation involves using this compound to create derivatives that act as potent and selective enzyme inhibitors. nih.govnih.gov For instance, it has been employed in the synthesis of compounds designed to inhibit the Bcr-Abl tyrosine kinase, including the challenging T315I mutant associated with resistance in chronic myeloid leukemia. nih.gov Other research has utilized this scaffold to develop novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs), another important class of targets in cancer therapy. nih.gov The overarching goal of these research efforts is to leverage the unique chemical properties of this compound to design and synthesize next-generation therapeutic agents with high efficacy and specificity for treating diseases such as cancer. nih.gov

Table 3: Research Applications of this compound

Research AreaFocus
Oncology Drug Discovery Synthesis of derivatives as potential anticancer agents. nih.gov
Kinase Inhibition Development of inhibitors for targets like Bcr-Abl and FGFRs. nih.gov
Medicinal Chemistry Used as a "hinge-binding" scaffold for designing targeted therapies. nih.gov
Synthetic Chemistry Employed as a key intermediate and starting material for complex heterocyclic compounds. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-7-5-3-4(11(12)13)1-2-6(5)9-10-7/h1-3H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZRTDLKPZAFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389689
Record name 3-AMINO-5-NITROINDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41339-17-7
Record name 3-AMINO-5-NITROINDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Nitro 1h Indazol 3 Amine and Analogous Nitroindazole Frameworks

De Novo Synthesis Strategies for the 5-nitro-1H-indazol-3-amine Core

The initial formation of the this compound structure relies on foundational organic chemistry reactions that build the heterocyclic system from simpler precursors.

Cyclization Reactions for Indazole Ring Formation

The construction of the indazole ring is a critical step in synthesizing these compounds. One common and effective method involves the cyclization of appropriately substituted benzonitriles with hydrazine (B178648). For instance, the synthesis of 5-bromo-1H-indazol-3-amine, a precursor that can be later nitrated, is achieved by refluxing 5-bromo-2-fluorobenzonitrile with hydrazine hydrate (B1144303). nih.gov This type of reaction, a nucleophilic aromatic substitution (SNAr) followed by cyclization, is a powerful tool for creating 3-aminoindazoles. nih.gov

Another strategy involves the reaction of 2-fluoro-5-nitrobenzaldehyde (B1301997) with hydrazine hydrate in DMF at room temperature, which leads to the formation of 5-nitro-1H-indazole. chemicalbook.comnih.govresearchgate.net Similarly, arylhydrazones derived from acetophenone or benzaldehyde that have a fluorine atom at the C2 position and a nitro group at the C5 position can undergo deprotonation and subsequent SNAr ring closure to form 1-aryl-5-nitro-1H-indazoles with yields ranging from 45–90%. nih.govresearchgate.net This process can be optimized into a one-pot domino reaction. nih.govresearchgate.net

A silver(I)-mediated intramolecular oxidative C–H amination process has also been described for constructing a variety of 1H-indazoles, which is particularly useful for synthesizing 3-substituted indazoles that are otherwise difficult to obtain. nih.govacs.org

Table 1: Selected Cyclization Reactions for Indazole Ring Formation

Starting Material Reagents Product Yield Reference
5-Bromo-2-fluorobenzonitrile Hydrazine hydrate (80%) 5-Bromo-1H-indazol-3-amine High nih.gov
2-Fluoro-5-nitrobenzaldehyde Hydrazine hydrate, DMF 5-Nitro-1H-indazole Quantitative chemicalbook.com
2'-Fluoro-5'-nitroacetophenone arylhydrazone K₂CO₃, DMF 1-Aryl-3-methyl-5-nitro-1H-indazole 73-96% nih.govresearchgate.net
Arylhydrazones AgNTf₂, Cu(OAc)₂ 3-Substituted 1H-indazoles Moderate to Good nih.govacs.org

Nitration and Amination Procedures for Functionalization

Direct functionalization of the indazole core is a key strategy. The introduction of a nitro group, typically at the 5-position, is a common step. While specific examples for the direct nitration of 1H-indazol-3-amine to yield the 5-nitro derivative are not extensively detailed in the provided context, the nitration of the indazole ring itself is a known transformation. For example, radical C3-nitration of 2H-indazoles can be achieved using iron(III) nitrate. chim.it The reduction of a nitro group to an amino group is a well-established chemical transformation. For example, 3-iodo-5-nitro-1H-indazole can be reduced to 3-iodo-1H-indazol-5-amine using iron and ammonium chloride in an ethanol/water mixture. chemicalbook.com This demonstrates a feasible route where a nitro group is present before the introduction or unmasking of the 3-amino group.

Synthetic Transformations and Derivatization Approaches

Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives.

Regioselective Modifications at Nitrogen and Carbon Positions

The indazole ring has two nitrogen atoms (N-1 and N-2) that can be substituted, and the regioselectivity of this substitution is often a synthetic challenge. The outcome of N-alkylation can be influenced by the choice of base, solvent, and the electronic and steric properties of substituents on the indazole ring. beilstein-journals.org For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) generally favors substitution at the N-1 position. beilstein-journals.org Conversely, indazoles with electron-withdrawing groups like NO₂ at the C-7 position can lead to excellent N-2 regioselectivity. beilstein-journals.org

Functionalization at carbon positions is also crucial. The C-3 position, for example, can be halogenated using reagents like N-bromosuccinimide (NBS) to introduce a bromine atom, which can then be used in further cross-coupling reactions. chim.it Palladium-catalyzed reactions can achieve direct arylation at various positions of the indazole ring. researchgate.net For example, 1-benzyl-5-nitro-1H-indazole can undergo oxidative arylation with arenes. researchgate.net

Strategies for Substituent Introduction and Diversification

A primary method for introducing diverse substituents onto the indazole framework is through transition metal-catalyzed cross-coupling reactions. The Suzuki coupling reaction is frequently used to form new carbon-carbon bonds. For example, 5-bromo-1H-indazol-3-amine can be coupled with various substituted boronic acid esters using a palladium catalyst like PdCl₂(dppf)₂ and a base such as Cs₂CO₃ to yield 5-aryl-1H-indazol-3-amines. nih.gov

Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the coupling of bromoindazoles with a range of amines to generate novel derivatives. acs.org These coupling reactions are powerful tools for building molecular complexity and creating libraries of compounds for further investigation. researchgate.net

Table 2: Examples of Derivatization Reactions on the Indazole Framework

Indazole Substrate Reaction Type Reagents/Catalyst Product Type Reference
5-Bromo-1H-indazol-3-amine Suzuki Coupling Aryl boronic acid ester, PdCl₂(dppf)₂, Cs₂CO₃ 5-Aryl-1H-indazol-3-amine nih.gov
Protected 5-bromoindazoles Buchwald-Hartwig Amination Amines, Palladium catalyst N-Aryl/alkyl-indazol-5-amines acs.org
1-Benzyl-5-nitro-1H-indazole Oxidative Arylation Arenes, Pd(OAc)₂ Arylated 1-benzyl-5-nitro-1H-indazole researchgate.net
5-Nitro-1H-indazole N-alkylation 1,2-Dibromoethane, K₂CO₃ 1-(2-Bromoethyl)-5-nitro-1H-indazole mdpi.com

Multi-component Reactions in this compound Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and molecular complexity generation. nih.gov While specific examples directly synthesizing this compound via an MCR are not prominent in the provided search context, the principles of MCRs are applicable to the synthesis of related heterocyclic structures. nih.govrug.nl For instance, the Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide product. mdpi.com Such strategies could potentially be adapted to construct highly substituted indazole derivatives in a convergent manner. The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is another powerful tool for synthesizing fused imidazole heterocycles, demonstrating the potential for MCRs in building complex nitrogen-containing ring systems. rug.nl

Advanced Catalytic Systems in Nitroindazole Synthesis

Transition-metal catalysis has become an indispensable tool for the construction and functionalization of the indazole core. researchgate.netresearchgate.net These methods offer significant advantages over classical synthetic routes by providing milder reaction conditions, improved yields, and greater functional group tolerance. researchgate.net Catalytic approaches have not only streamlined the synthesis of known indazole derivatives but have also enabled the creation of a diverse range of new analogues for further investigation. researchgate.net

Palladium catalysts are preeminent in the synthesis of indazoles and their derivatives, facilitating a variety of critical bond-forming reactions. researchgate.net The Suzuki-Miyaura cross-coupling reaction, in particular, has been extensively utilized for the C-C bond formation necessary to attach aryl or heteroaryl substituents to the indazole scaffold. nih.govnih.gov

This reaction typically involves the coupling of a halo-indazole (e.g., bromo- or chloro-indazole) with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govresearchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields. For instance, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) has been identified as a highly effective catalyst for the Suzuki coupling of 5-bromoindazoles. nih.gov Research has demonstrated the successful synthesis of various 3-aryl-1H-indazol-5-amine derivatives through the microwave-assisted Suzuki-Miyaura coupling of 3-bromo-indazol-5-amine with different arylboronic acids. researchgate.net

Beyond C-C coupling, palladium catalysis enables other transformations. One notable method involves a palladium-catalyzed double C(sp²)–H bond functionalization, which proceeds through a sequential nitration and cyclization process to yield 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives under mild conditions. rsc.org This highlights the versatility of palladium catalysts in constructing the core nitroindazole ring system itself, not just in its subsequent functionalization. rsc.org More recently, nitroarenes themselves have been explored as electrophilic coupling partners in Suzuki-Miyaura reactions, presenting a novel avenue for synthesizing complex biaryl structures. mdpi.com

Table 1: Examples of Palladium-Catalyzed Reactions in Indazole Synthesis

Starting Material(s)Product TypeCatalyst / LigandBase / SolventConditionsYieldReference
3-Bromo-indazol-5-amine + Arylboronic acids3-Aryl-1H-indazol-5-aminePd(OAc)₂ / RuPhosK₃PO₄ / Dioxane:H₂OMicrowave irradiationGood to excellent researchgate.net
5-Bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acid5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazolePd(dppf)Cl₂K₂CO₃ / Dimethoxyethane80 °C, 2 hoursHigh nih.gov
Sulfonyl hydrazide derivative3-Nitro-1-(phenylsulfonyl)-1H-indazolePd(OAc)₂Not specifiedMildNot specified rsc.org
3-Chloroindazole + 5-Indole boronic acid3-(Indol-5-yl)-1H-indazoleP2 precatalystK₃PO₄ / Dioxane:H₂O100 °C, 15 hoursGood to excellent nih.gov

While palladium holds a prominent position, other transition metals, particularly copper, have emerged as powerful catalysts for indazole synthesis. Copper-catalyzed reactions offer an alternative and often complementary approach, particularly for C-N and N-N bond formations. researchgate.net

Copper(I) iodide (CuI) has been used to catalyze the cyclization step in the synthesis of nitro-substituted azaindoles, which are structural analogs of nitroindazoles. mdpi.com One-pot syntheses of 2H-indazoles have been achieved using heterogeneous copper nanoparticles on charcoal (Cu/C) as a catalyst, reacting 2-halobenzaldehydes with primary amines and sodium azide. This method is noted for its efficiency and the recoverability of the catalyst. researchgate.net Furthermore, cooperative catalytic systems, such as a Co(III)/Cu(II) system, have been developed for the coupling of imidates and anthranil to form the indazole core, where the copper catalyst facilitates the crucial N-N bond formation. researchgate.net

Table 2: Examples of Other Metal-Mediated Reactions in Indazole Synthesis

Reaction TypeProduct TypeCatalystKey ReagentsConditionsReference
Intramolecular Cyclization5-Nitro-7-azaindoleCuITMSA, 2-amino-3-iodo-5-nitropyridineMicrowave irradiation mdpi.com
One-pot Three-component Reaction2H-IndazolesCopper nanoparticles on charcoal (Cu/C)2-Halobenzaldehydes, primary amines, sodium azideNot specified researchgate.net
Imidate–Anthranil Coupling1H-Indazole derivativesCp*Co(MeCN)₃₂ / Cu(OAc)₂Imidates, anthranilDCE researchgate.net

Challenges and Innovations in Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of nitroindazoles presents several challenges. These include the high cost and potential toxicity of some transition metal catalysts, the need for harsh reaction conditions (e.g., high temperatures), the formation of regioisomeric byproducts, and the generation of hazardous waste. researchgate.netmdpi.com The use of expensive ligands and multi-step procedures can also hinder the economic viability of a synthetic route. researchgate.net

Innovations in the field are actively addressing these issues. A significant trend is the development of "green" and more sustainable synthetic methods. researchgate.net This includes the use of heterogeneous catalysts, such as copper nanoparticles on charcoal, which can be easily recovered and reused, reducing both cost and waste. researchgate.net The development of one-pot or domino reactions, where multiple transformations occur in a single reaction vessel, improves efficiency by reducing the number of intermediate purification steps and minimizing solvent usage. nih.govresearchgate.net

Furthermore, research into catalyst design aims to create more active and stable systems that can function under milder conditions and with lower catalyst loadings. researchgate.net The exploration of microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for reactions like the Suzuki-Miyaura coupling. researchgate.net These advancements are crucial for developing practical, cost-effective, and environmentally responsible methods for the scalable synthesis of this compound and related compounds. researchgate.net

Biological Activity Spectrum and Pharmacological Profiles of 5 Nitro 1h Indazol 3 Amine Derivatives

Anticancer and Anti-Proliferative Activities

Derivatives of 5-nitro-1H-indazol-3-amine have shown considerable promise as anticancer agents, with research highlighting their ability to inhibit the growth of various human cancer cell lines, modulate cell cycle progression, induce apoptosis, and interact with specific cancer-related molecular pathways. nih.govnih.gov

The antiproliferative activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. A series of 3,5-disubstituted indazole derivatives demonstrated significant inhibitory effects against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cells. semanticscholar.orgnih.gov One standout compound, 6o , exhibited a particularly potent inhibitory effect against the K562 cell line with a 50% inhibition concentration (IC50) value of 5.15 µM. semanticscholar.orgnih.gov This compound also showed favorable selectivity, being significantly less cytotoxic to normal human embryonic kidney cells (HEK-293), with an IC50 of 33.2 µM. semanticscholar.orgnih.gov

Furthermore, novel indazole-based diarylurea derivatives have been shown to possess antiproliferative activities against human colon cancer (HCT-116) and hepatocellular carcinoma cells. echemi.com In another study, a related series of 3-amino-N-phenyl-1H-indazole-1-carboxamides was tested against the full National Cancer Institute (NCI) panel of 60 cell lines. The most active compound in this series, 1c , showed potent growth inhibition across multiple cell types, including leukemia, colon, and melanoma cell lines, with a mean GI50 (50% growth inhibition) of 1.90 µM.

Table 1: Antiproliferative Activity of Selected Indazole Derivatives

CompoundCell LineCancer TypeIC50 / GI50 (µM)
6o K562Chronic Myeloid Leukemia5.15
6o A549Lung Carcinoma>20
6o PC-3Prostate Cancer>20
6o Hep-G2Hepatoma>20
1c NCI-60 PanelVarious1.90 (Mean)

Investigations into the mechanism of action reveal that these compounds can induce programmed cell death (apoptosis) and interfere with the normal cell division cycle in cancer cells. Treatment of K562 cells with compound 6o led to a dose-dependent increase in the total apoptosis rate. semanticscholar.org When K562 cells were exposed to concentrations of 10, 12, and 14 µM of compound 6o for 48 hours, the apoptosis rates were 9.64%, 16.59%, and 37.72%, respectively, demonstrating a significant pro-apoptotic effect. semanticscholar.org

Cell cycle analysis in K562 cells treated with a related indazole carboxamide derivative, 1c , showed a significant increase in the population of cells in the G0-G1 phase. This arrest in the cell cycle prevents the cancer cells from progressing to the synthesis (S) phase, thereby inhibiting proliferation.

The anticancer effects of this compound derivatives are linked to their ability to target specific molecular pathways crucial for tumor growth and survival. Compound 6o has been shown to induce apoptosis in K562 cells by modulating the p53/MDM2 pathway. semanticscholar.orgnih.gov Western blot analysis confirmed that treatment with 6o up-regulated the expression of the p53 tumor suppressor protein while reducing the expression of its negative regulator, MDM2. semanticscholar.org This disruption of the p53-MDM2 balance is a key mechanism for inducing apoptosis. semanticscholar.org The compound may also inhibit members of the Bcl-2 family of proteins, which are critical regulators of apoptosis. semanticscholar.orgnih.gov

Other indazole derivatives have been designed as multi-target inhibitors of receptor tyrosine kinases (RTKs) that are pivotal in angiogenesis, the process by which new blood vessels form to supply tumors. echemi.com The 1H-indazole-3-amine structure serves as an effective "hinge-binding" group for kinases, and derivatives have shown inhibitory activity against c-kit, vascular endothelial growth factor receptor 2 (VEGFR-2), Tie-2, and EphB4, all of which are implicated in tumor angiogenesis and proliferation. echemi.com

Antimicrobial and Antiparasitic Efficacy

Beyond their anticancer properties, derivatives of 5-nitro-1H-indazole-3-amine have emerged as potent agents against various pathogenic protozoa, including those responsible for Chagas disease and leishmaniasis. The presence of the nitro group is often crucial for this activity, as it can be bioreduced within the parasite to generate reactive oxygen species (ROS), leading to oxidative stress and cell death.

Several 5-nitroindazole (B105863) derivatives have demonstrated significant activity against Trypanosoma cruzi, the parasite that causes Chagas disease. The proposed mechanism involves the activation of the nitro group by parasitic nitroreductases (NTRs), which induces the generation of ROS and subsequent apoptosis in the parasite.

A study of 5-nitroindazolin-3-one derivatives found that compound 5a (5-nitro-2-picolyl-indazolin-3-one) was particularly effective, displaying potent trypanocidal activity against both the epimastigote (IC50 = 1.1 µM) and trypomastigote (IC50 = 5.4 µM) forms of the parasite. This compound exhibited a selectivity index superior to the reference drug nifurtimox. The introduction of a nitro group at the 5-position of the indazole ring is considered a key factor in enhancing this trypanocidal activity.

Table 2: Anti-Trypanosomal Activity of a 5-Nitroindazolin-3-one Derivative

CompoundParasite FormIC50 (µM)
5a T. cruzi Epimastigotes1.1 ± 0.3
5a T. cruzi Trypomastigotes5.4 ± 1.0

Derivatives of 3-alkoxy-1-benzyl-5-nitroindazoles have shown potent and selective inhibitory activity against various Leishmania species, the causative agents of leishmaniasis. These compounds have proven effective against the intracellular amastigote stage of the parasite, which is the clinically relevant form.

Studies have demonstrated activity against Leishmania amazonensis, L. infantum, and L. mexicana. semanticscholar.org For instance, a series of 3-alkoxy-1-benzyl-5-nitroindazole derivatives displayed IC50 values ranging from 0.43 to 5.6 µM against L. amazonensis amastigotes. semanticscholar.org One derivative, NV6 , showed an IC50 of 0.43 µM against L. amazonensis and 3.8 µM against L. infantum. semanticscholar.org Another compound, NV16 , was even more potent in vitro against L. amazonensis, with an IC50 of 0.17 µM. semanticscholar.org These findings underscore the potential of this chemical class for the development of new anti-leishmanial drugs.

Table 3: Anti-Leishmanial Activity of 3-alkoxy-1-benzyl-5-nitroindazole Derivatives

CompoundLeishmania SpeciesParasite FormIC50 (µM)
NV6 L. amazonensisAmastigote0.43
NV16 L. amazonensisAmastigote0.17
NV6 L. infantumAmastigote3.8

Antibacterial and Antifungal Investigations

The indazole nucleus is a common feature in compounds explored for their antimicrobial properties. While extensive research on the specific antibacterial and antifungal profile of this compound derivatives is still emerging, studies on related nitro-indazole structures have shown promising results.

Notably, a series of substituted benzo[g]indazoles, which are tricyclic pyrazole (B372694) derivatives, were synthesized and evaluated for their biological activities. Within this series, compounds featuring a 6-nitro group demonstrated noteworthy antibacterial action. Specifically, certain nitro-based indazoles were tested against Neisseria gonorrhoeae, a significant human pathogen. The research identified compounds with Minimum Inhibitory Concentration (MIC) values ranging from 62.5 to 250 μg/mL, indicating their potential to inhibit bacterial growth. These findings suggest that the nitro-functionalized indazole core is a viable pharmacophore for antibacterial drug discovery.

The broader class of nitroaromatic compounds, which includes 5-nitroindazole derivatives, has a well-established history of use against microbial infections. For instance, 5-nitroimidazoles like metronidazole are crucial in treating infections caused by anaerobic bacteria and protozoa. Their mechanism often involves the reduction of the nitro group within the microbial cell to form reactive nitro anion radicals that damage cellular components. This established mode of action for nitro-containing heterocycles provides a strong rationale for the investigation of this compound derivatives as potential antibacterial and antifungal agents.

Table 1: Antibacterial Activity of Selected 6-Nitro-benzo[g]indazole Derivatives against N. gonorrhoeae
CompoundTested OrganismMIC (μg/mL)Reference
12a (a 6-nitro-benzo[g]indazole)N. gonorrhoeae250
13b (a 6-nitro-benzo[g]indazole)N. gonorrhoeae62.5

Anti-Inflammatory and Analgesic Potential

Indazole derivatives have garnered significant attention for their anti-inflammatory and analgesic properties. The non-steroidal anti-inflammatory drug (NSAID) Benzydamine, which features an indazole core, is a well-known example of a successful therapeutic agent from this class, used to alleviate pain and inflammation. This highlights the potential of the indazole scaffold to serve as a foundation for developing new agents targeting inflammatory pathways.

While direct studies on this compound derivatives are limited, research on structurally similar nitro-containing heterocyclic compounds has demonstrated significant analgesic and anti-inflammatory effects. For example, a study on 5-nitro benzimidazole derivatives revealed interesting analgesic activity when evaluated using the tail-flick method in mice. One of the synthesized compounds, T2, which possesses a 3-nitrophenyl group at the 2nd position and a nitro group at the 5th position of the benzimidazole ring, exhibited analgesic activity comparable to the standard drug diclofenac.

Similarly, novel Mannich bases derived from 5-nitro-2-benzoxazolinones were assessed for their anti-inflammatory and analgesic activities. The in vivo evaluation using carrageenan-induced hind paw edema and p-benzoquinone-induced abdominal constriction tests in mice showed that several derivatives had potent effects. Compounds with electron-withdrawing substituents on the phenyl ring of the piperazine moiety displayed the most promising results, with anti-inflammatory inhibitory ratios exceeding 30%. The study also noted that the analgesic activities of all tested compounds were higher than their anti-inflammatory activities. These findings from related nitro-heterocyclic systems underscore the potential of this compound derivatives in the development of novel anti-inflammatory and analgesic drugs.

Table 2: Analgesic Activity of a Selected 5-Nitro Benzimidazole Derivative
CompoundTest MethodResult (Percentage Analgesic Activity - PAA)StandardReference
T2 (a 5-nitro benzimidazole derivative)Tail Flick Method71.13Diclofenac (76.70)

Other Noteworthy Biological Activities (e.g., Anti-depressant, Anti-hypertensive)

Beyond antimicrobial and anti-inflammatory effects, the indazole scaffold is present in molecules investigated for a range of other pharmacological activities, including potential antidepressant and antihypertensive effects.

Anti-hypertensive Activity: Indole (B1671886) and indazole derivatives have been demonstrated to possess antihypertensive properties. The renin-angiotensin system (RAS) is a key regulator of blood pressure, and angiotensin II receptor (AT1) antagonists are a major class of antihypertensive drugs. Research into benzimidazole derivatives, which are structurally related to indazoles, has shown that introducing a nitro group can be a viable strategy for developing AT1 receptor antagonists. A series of N-{4-(6-Chloro-5-nitro-1-[2'--(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-1H-benzoimidazol-2yl-}-phenyl)-3-(substituted-phenyl)-acryl amide derivatives were synthesized and showed remarkable antihypertensive activity when compared to the standard drug losartan. This suggests that the 5-nitro-heterocyclic core could play a role in the development of new antihypertensive agents.

Anti-depressant Activity: The indazole nucleus is also considered a "privileged structure" for targeting the central nervous system. While specific studies on the antidepressant potential of this compound derivatives are not widely documented, the broader class of nitrogen-containing heterocycles, including indoles and pyrazoles, have been a focus of antidepressant research. These compounds often interact with key neurotransmitter systems, such as the serotonin (B10506) (5-HT) pathways. Given the structural and electronic similarities, the 5-nitro-indazole framework represents an area of interest for future exploration in the search for novel antidepressant candidates.

Mechanistic Investigations of 5 Nitro 1h Indazol 3 Amine Bioactivity

Target Identification and Validation Studies

The biological effects of 5-nitro-1H-indazol-3-amine are rooted in its ability to interact with and inhibit key proteins, particularly enzymes involved in cell signaling and regulation.

The 1H-indazol-3-amine scaffold is recognized as an effective structure for binding to the hinge region of protein kinases, which are crucial regulators of cellular processes. nih.gov Derivatives of this scaffold have demonstrated inhibitory activity against a range of kinases.

Bcr-Abl: The Bcr-Abl fusion protein is a tyrosine kinase critical to the pathogenesis of chronic myelogenous leukemia (CML). wikipedia.org Derivatives of 1H-indazol-3-amine have been developed as potent inhibitors of both wild-type and mutant forms of Bcr-Abl. For instance, a series of inhibitors incorporating a 6-phenyl-1H-indazol-3-amine moiety was developed, with one compound (Y9) potently inhibiting Bcr-AblWT and the resistant Bcr-AblT315I mutant with IC50 values of 0.043 μM and 0.17 μM, respectively. nih.gov

FGFR: Fibroblast growth factor receptors (FGFRs) are key targets in cancer therapy due to their role in tumor formation and progression. nih.gov A library of 23 indazole derivatives showed inhibitory activity against FGFR1-3, with IC50 values ranging from 0.8 to 90 µM. nih.gov Optimization of 1H-indazol-3-amine derivatives led to compounds with high potency; for example, compound 2a, featuring a 2,6-difluoro-3-methoxyphenyl group, exhibited significant activity against FGFR1 (IC50 < 4.1 nM) and FGFR2 (IC50 = 2.0±0.8 nM). nih.gov

MAPK1 (ERK2) and other MAPKs: The Mitogen-Activated Protein Kinase (MAPK) pathway is central to cell survival and proliferation. nih.govnih.gov A derivative, 3-(4-chlorophenyl)-N-(5-(ethylcarbamoyl)-2-methylphenyl)-1H-indazole-6-carboxamide, was found to inhibit p38α MAPK with an IC50 value of 3.37 ± 0.24 μM. nih.gov

ALK: The 3-amino-indazole structure has been identified as a hinge-binding component in inhibitors targeting Anaplastic Lymphoma Kinase (ALK), among other kinases. nih.gov

IDO1: While direct inhibition studies on this compound are not extensively detailed, related nitro-indazole compounds have been investigated in the context of Indoleamine 2,3-dioxygenase (IDO1). nih.gov IDO1 is a key enzyme in tryptophan metabolism, which plays a role in immune response. nih.govnih.gov The structural similarity of 7-Nitro indazole to tryptophan suggests it may be a substrate for IDO1, and research indicates that 4,6-indazoles are favorable structures for IDO1 inhibition. nih.govinformahealthcare.com

The table below summarizes the inhibitory activities of various 1H-indazol-3-amine derivatives against specific kinases.

Kinase TargetDerivative CompoundIC50/EC50 Value
Bcr-AblWT Compound Y9 (6-phenyl-1H-indazol-3-amine derivative)0.043 µM
Bcr-AblT315I Compound Y9 (6-phenyl-1H-indazol-3-amine derivative)0.17 µM
FGFR1 Compound 2a (2,6-difluoro-3-methoxyphenyl derivative)< 4.1 nM
FGFR2 Compound 2a (2,6-difluoro-3-methoxyphenyl derivative)2.0 ± 0.8 nM
FGFR1-3 Library of indazole-containing fragments0.8–90 µM
p38α MAPK 3-(4-chlorophenyl)-N-(5-(ethylcarbamoyl)-2-methylphenyl)-1H-indazole-6-carboxamide3.37 ± 0.24 µM

The inhibitory action of indazole derivatives often involves specific interactions with the enzyme's active site. Structure-based design has been employed to develop inhibitors that target the "DFG-out" inactive conformation of kinases. nih.gov In this mechanism, the 3-amino-indazole portion of the molecule serves as a "hinge-binder," forming critical hydrogen bonds within the ATP-binding cleft of the kinase. nih.gov

Studies on the related compound 7-nitro-indazole have provided further mechanistic insights. It acts as a potent inhibitor of nitric oxide synthase (NOS) by functioning as a heme-site inhibitor. nih.gov Its mechanism is competitive with the substrate L-arginine, and it effectively blocks the binding of other ligands to the substrate site. nih.gov

G-quadruplexes (G4s) are non-canonical DNA structures formed in guanine-rich sequences, which are often found in the promoter regions of oncogenes like c-Myc. nih.govnih.gov The stabilization of these structures by small molecules can inhibit gene expression, making them attractive anticancer targets. nih.govresearchgate.net While direct studies on this compound are limited, structurally similar compounds have shown significant G4-binding activity. A series of pyrrolidine-substituted 5-nitroindole (B16589) derivatives were found to bind to the c-Myc promoter G-quadruplex, leading to the downregulation of c-Myc expression and cell-cycle arrest in cancer cells. nih.gov The planar, π-delocalized system characteristic of the indazole scaffold is a feature known to assist in stacking interactions with the G-tetrads of G4 DNA, suggesting a potential mechanism of action for these compounds. nih.gov

Cellular Pathway Modulation

By inhibiting key targets, this compound and its analogs can modulate entire cellular signaling pathways, leading to significant downstream effects on cell fate.

There is evidence that nitro-substituted heterocyclic compounds can induce cellular stress by generating reactive oxygen species (ROS). For example, studies on pyrrolidine-substituted 5-nitroindole derivatives, which are structurally related to this compound, have shown that they increase the intracellular concentration of ROS. nih.gov This elevation of oxidative stress can contribute to the cytotoxic effects of the compounds against cancer cells.

The kinase-inhibitory and DNA-interacting properties of indazole derivatives translate into the modulation of major signal transduction pathways that control cell growth, proliferation, and apoptosis.

p53/MDM2 pathway: The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis, and its activity is negatively controlled by the oncoprotein MDM2. mdpi.comnih.gov Restoring p53 function by inhibiting the p53-MDM2 interaction is a key anticancer strategy. nih.gov A synthesized indazole derivative was shown to induce apoptosis and affect the cell cycle, with evidence suggesting its mechanism involves inhibition of the p53/MDM2 pathway in a concentration-dependent manner. nih.gov

β-catenin: The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers. nih.gov Patent literature indicates that indazol-3-carboxamide derivatives have been developed as inhibitors of this pathway. google.com This suggests that the indazole scaffold is a viable starting point for designing modulators of β-catenin signaling.

Molecular Recognition and Binding Dynamics

The bioactivity of this compound is intrinsically linked to its ability to recognize and bind to specific biological targets, primarily protein kinases. This recognition is governed by a complex interplay of non-covalent interactions that stabilize the ligand-protein complex, leading to the modulation of the protein's function.

Ligand-Protein Interaction Analysis

Molecular docking and structural biology studies of compounds containing the 1H-indazol-3-amine scaffold have elucidated a consistent pattern of interaction within the ATP-binding sites of protein kinases. nih.govnih.gov The indazole core is recognized as an effective "hinge-binding" fragment, a critical interaction for kinase inhibition. nih.gov

The primary interactions involving the this compound scaffold are predicted to be:

Hydrogen Bonding: The indazole ring system, particularly the amino group at the C-3 position and the ring nitrogen atoms, acts as both a hydrogen bond donor and acceptor. It typically forms two to three crucial hydrogen bonds with the amide backbone of the conserved hinge region of the kinase. nih.gov This interaction mimics the binding of the adenine (B156593) ring of ATP, effectively competing with the natural substrate. nih.gov

Hydrophobic Interactions: The bicyclic indazole ring itself lies within the narrow, hydrophobic ATP-binding pocket, forming favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues. nih.gov

π-Hole Interactions: A key feature of this compound is the nitro group at the C-5 position. The nitrogen atom of the nitro group possesses a positive electrostatic potential, creating a "π-hole." This enables it to form non-canonical π-hole interactions with electron-rich atoms, such as the lone pairs on oxygen or sulfur atoms from amino acid side chains (e.g., methionine, cysteine) or backbone carbonyls within the binding site. These interactions can contribute significantly to the binding affinity, with computed interaction energies of approximately -5 kcal/mol.

Studies on closely related 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives have further substantiated the stability of such ligand-protein complexes through molecular dynamics simulations, demonstrating robust and consistent binding within the protein's active site.

Interaction TypeMoiety InvolvedInteracting Protein Residues (Predicted)
Hydrogen Bonding3-amino group, Indazole NitrogensHinge Region Amide Backbone
Hydrophobic InteractionsIndazole Ring SystemNonpolar residues in ATP-binding pocket
π-Hole Interactions5-nitro groupOxygen/Sulfur lone pairs (e.g., Met, Cys, backbone C=O)

Binding Site Characteristics

The binding site for indazole-based inhibitors like this compound is the highly conserved ATP-binding pocket of protein kinases. This site can be broadly characterized by several key features that are complementary to the ligand's structure.

Hinge Region: This is a flexible loop of amino acids that connects the N-terminal and C-terminal lobes of the kinase domain. Its amide backbone provides the critical hydrogen bonding partners for the indazole core. nih.gov

Hydrophobic Pocket: The binding orientation of the indazole scaffold projects the substituent at the C-5 position directly into a deep hydrophobic pocket adjacent to the hinge region. nih.gov The presence and nature of the group at this position are therefore critical for determining the inhibitor's potency and selectivity. The nitro group of this compound, while primarily involved in electrostatic interactions, also occupies this pocket.

Solvent-Exposed Region: In contrast to the C-5 position, the amine at the C-3 position is typically oriented out of the primary binding pocket and is exposed to the solvent. nih.gov This characteristic is often exploited in drug design for attaching linkers or other moieties to improve properties without disrupting the core binding interactions. nih.gov

Molecular docking studies on various indazole derivatives have identified interactions with a range of amino acids within the active sites of different proteins. While not specific to this compound, these provide a general profile of the types of residues that can constitute the binding site.

Interacting Amino Acid Residue (Examples from related compounds)Potential Interaction Type
Leucine (LEU)Hydrophobic
Glutamine (GLN)Hydrogen Bonding
Isoleucine (ILE)Hydrophobic
Lysine (LYS)Hydrogen Bonding, Salt Bridge
Phenylalanine (PHE)Hydrophobic, π-π Stacking
Histidine (HIS)Hydrogen Bonding, π-π Stacking

The specific constellation of amino acids and the precise geometry of the binding pocket can vary between different kinases, providing the basis for developing selective inhibitors. The combination of the rigid hinge-binding indazole core and the variable substituent at the C-5 position allows for fine-tuning of the binding affinity and selectivity profile. nih.gov

Structure Activity Relationship Sar Studies of 5 Nitro 1h Indazol 3 Amine Scaffolds

Impact of Substituent Modifications on Bioactivity

Modifications at positions 1, 3, and 5 of the 5-nitro-1H-indazol-3-amine scaffold have been shown to profoundly influence the biological profiles of its derivatives. These substitutions alter the molecule's steric, electronic, and pharmacokinetic properties, thereby affecting its interaction with biological targets.

The nitro group at the C5 position is a key feature that often imparts significant biological activity to the indazole scaffold. As a strong electron-withdrawing group, it can influence the electronic distribution within the entire molecule, which can be critical for receptor binding affinity and stability. svedbergopen.com The specific positioning of the nitro group is often crucial for a compound's interaction with its biological target. digitellinc.com

In related nitro-containing heterocyclic compounds, such as 5-nitrothiazoles, the nitro group's position and its ability to remain coplanar with the aromatic ring are essential for activity. Steric hindrance from adjacent substituents can force the nitro group out-of-plane, which may lead to a reduction in biological efficacy. nih.gov The possible mechanism of action for many 5-nitroheterocycles involves the reduction of this group to form reactive intermediates that can interact with cellular macromolecules, making the nitro moiety essential for their antimicrobial or cytotoxic effects. brieflands.com In one study comparing different indazole derivatives, 6-nitroindazole (B21905) demonstrated better anti-ulcer activity than non-nitrated indazole and 5-aminoindazole, highlighting the importance of the nitro group's presence and position. researchgate.net

The N1 position of the indazole ring is a common site for modification to modulate the compound's physicochemical properties and biological activity. Introducing substituents at this position can alter solubility, metabolic stability, and the orientation of the molecule within a target's binding pocket.

An efficient synthetic route has been developed for creating 1-aryl-5-nitro-1H-indazoles, allowing for the exploration of various aryl groups at the N1 position. mdpi.comresearchgate.net Further studies have involved the synthesis of a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives. researchgate.netresearchgate.net In this series, the N1 position is functionalized with a phenylcarboxamide group, which has been shown to be a viable strategy for producing compounds with potent anticancer activity. researchgate.net Additionally, functionalization of the N1 position of 5-nitroindazole (B105863) with moieties like triazoles and pyrazoles has been explored, expanding the chemical diversity and potential biological applications of this scaffold. mdpi.com

The amine group at the C3 position is a critical functional group that often acts as a key hydrogen bond donor or acceptor, anchoring the molecule to its biological target. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in kinases. nih.gov Consequently, modifications at this site are a major focus of SAR studies.

Halogenation at the C3 position, particularly with iodine or bromine, serves as a useful intermediate step for further modifications through metal-catalyzed cross-coupling reactions. chim.it A significant SAR study on indazole-3-carboxamides revealed that the specific regiochemistry of the amide linker is crucial for activity. nih.gov In that study, indazole-3-carboxamide derivatives were found to be potent blockers of the calcium-release activated calcium (CRAC) channel, while their corresponding reverse amide isomers were inactive. nih.gov This underscores the critical importance of the precise orientation of the functional group at the C3 position for biological function. In other studies, the C3 amine was modified by reacting it with various aniline (B41778) derivatives to create 3-(phenylamino) compounds, leading to the discovery of potent anticancer agents. researchgate.netresearchgate.net

The introduction of various aryl and heteroaryl groups at different positions of the this compound scaffold is a common strategy to enhance potency and selectivity. These substitutions can form additional interactions with the target protein, such as pi-stacking or hydrophobic interactions, and can be used to fine-tune the electronic properties of the molecule.

A systematic exploration was conducted by synthesizing a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives, where diverse aniline derivatives were introduced at the C3 position. researchgate.netresearchgate.net This led to the identification of compounds with significant anticancer, antibacterial, and antifungal properties. researchgate.netresearchgate.net For example, the introduction of a 3-methoxyphenylamino group at C3 resulted in a compound with exceptional anticancer efficacy. researchgate.net Similarly, introducing different substituted aromatic groups at the C5 position of the indazole core via Suzuki coupling has been shown to be an effective strategy for exploring interactions with various kinases. nih.gov The strategic placement of fluorine atoms on these aryl substituents has also been noted to be important for antitumor activity. nih.gov

The following table summarizes the impact of various substitutions on the phenylamino (B1219803) ring at the C3 position on the antioxidant activity of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives.

CompoundSubstitution on Phenylamino Ring (C3)Antioxidant Activity (DPPH IC50, µmol/mL)Antioxidant Activity (ABTS IC50, µmol/mL)
5b2-Fluorophenyl0.1250.145
5j3-Methoxyphenyl0.1150.134
5k4-Methoxyphenyl0.1050.124

Data derived from studies on 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives, where lower IC50 values indicate higher antioxidant activity. researchgate.net

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling and other computational techniques are integral to the lead optimization process for this compound derivatives. patsnap.com These methods help in understanding the key chemical features required for biological activity and guide the rational design of new, more potent analogues.

For indazole derivatives, a 3D Quantitative Structure-Activity Relationship (QSAR) model was developed that demonstrated high predictive accuracy for anticancer activity. researchgate.net Such models identify essential structural features that can be useful for the future development of prospective anticancer drugs. researchgate.net Molecular docking studies are frequently employed to visualize and analyze the binding interactions between the indazole derivatives and their target enzymes. researchgate.net Furthermore, molecular dynamics simulations can be used to evaluate the stability of the ligand-protein complex, confirming a robust and consistent binding of the most potent compounds within the active site. researchgate.netresearchgate.net These computational approaches, as part of a lead optimization strategy, allow for the rapid assessment of virtual compounds, saving time and resources in the drug discovery pipeline. patsnap.com

Stereochemical Considerations in Activity Profiles

Stereochemistry plays a vital role in the biological activity of chiral molecules, as stereoisomers can exhibit different pharmacological, pharmacokinetic, and toxicological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.

While the importance of stereochemistry in drug design is well-established, specific research detailing the synthesis and differential biological evaluation of enantiomers or diastereomers of derivatives from the this compound scaffold is not extensively covered in the reviewed literature. Future studies focusing on the stereochemical aspects of these compounds could provide deeper insights into their mechanism of action and potentially lead to the development of more potent and safer therapeutic agents.

Advanced Research Techniques and Methodologies Applied to 5 Nitro 1h Indazol 3 Amine Research

In Vitro Biological Evaluation Assays

In vitro assays are fundamental in the preliminary screening and characterization of the biological effects of 5-nitro-1H-indazol-3-amine derivatives. These tests are conducted in a controlled environment, such as a test tube or culture dish, and provide crucial data on the compound's interaction with cells and specific molecular targets.

Cell proliferation and cytotoxicity assays are essential for evaluating the anticancer potential of chemical compounds. nih.gov These assays determine a compound's ability to inhibit the growth of cancer cells or to induce cell death. nih.gov One of the most common methods employed in this context is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. nih.govresearchgate.net This assay measures the metabolic activity of cells, which in turn correlates to the number of viable cells. sigmaaldrich.com In metabolically active cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the absorbance of which can be quantified spectrophotometrically. researchgate.netaxionbiosystems.com

In the investigation of derivatives of the this compound scaffold, the MTT assay has been utilized to screen for antiproliferative activities against various human cancer cell lines. nih.gov For example, a series of 1H-indazole-3-amine derivatives were evaluated for their inhibitory effects against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.gov The results of such assays are typically expressed as the IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%. In one study, a derivative, compound 6o, demonstrated a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. nih.gov Another compound, 5k, showed the best inhibitory effect against Hep-G2 cells with an IC50 of 3.32 µM. nih.gov

Table 1: Cytotoxicity of Selected 1H-indazole-3-amine Derivatives

Enzymatic inhibition assays are performed to determine the ability of a compound to interfere with the activity of a specific enzyme. These assays are crucial for understanding the mechanism of action of a drug candidate. The indazole scaffold is known to be a key component in various therapeutic drugs. researchgate.net The 1H-indazole-3-amine structure, in particular, has been identified as an effective hinge-binding fragment, capable of interacting with the hinge region of protein kinases. nih.gov

Derivatives of this compound have been investigated as multi-target inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR-2, TIE-2, and EphB4, which are crucial for angiogenesis and tumorigenesis. researchgate.net In these studies, enzymatic assays would be used to quantify the degree to which the compounds inhibit the kinase activity of these enzymes. Similarly, a related compound, 7-Nitro indazole, has been studied as a selective inhibitor of neuronal nitric oxide synthase (NOS), a key enzyme in neurotransmission. nih.gov Such assays typically involve incubating the enzyme with its substrate and the inhibitor, and then measuring the rate of product formation.

G-quadruplexes (G4) are secondary structures formed in guanine-rich sequences of nucleic acids. They are found in regions of the genome that are significant for gene regulation, such as in the promoter regions of oncogenes like c-Myc and in telomeres. nih.gov The stabilization of these G4 structures by small molecules is a promising strategy for cancer therapy. nih.govnih.gov

Various ligands have been developed to target G4 DNA, including indole (B1671886) and indazole derivatives. nih.gov While direct studies on this compound are not specified, closely related structures like pyrrolidine-substituted 5-nitroindole (B16589) derivatives have been synthesized and evaluated as c-Myc G-quadruplex binders. nih.gov Assays to determine G4 binding can include fluorescence resonance energy transfer (FRET) melting assays, circular dichroism (CD) spectroscopy, and NMR titration experiments. These techniques can determine the binding affinity and stoichiometry of the compound to the G-quadruplex DNA. For instance, NMR spectra have shown that some 5-nitroindole compounds interact with the terminal G-quartets of the c-Myc G-quadruplex in a 2:1 stoichiometry. nih.gov

Computational Chemistry and Molecular Modeling

Computational techniques are powerful tools used to predict and analyze the interactions between small molecules and their biological targets at an atomic level. These methods save time and resources by prioritizing the most promising compounds for further experimental testing.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand how a ligand, such as a this compound derivative, might bind to the active site of a target protein. researchgate.netresearchgate.net

In the study of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives, molecular docking has been employed to investigate their binding interactions with target enzymes. researchgate.net These simulations can reveal key interactions, such as hydrogen bonds and pi-stacked interactions, between the compound and the amino acid residues in the protein's binding pocket. nih.gov For instance, docking studies have been used to model the interaction of indazole derivatives with the active sites of angiogenic RTKs and other cancer-related proteins. researchgate.net The results are often quantified by a docking score or binding energy, which estimates the binding affinity. nih.gov

Table 2: Example of Molecular Docking Results for an Indazole Derivative

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture from molecular docking. nih.govulisboa.pt MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, allowing researchers to assess the stability and conformational changes of the complex in a simulated biological environment. researchgate.netnih.govnasa.gov

For derivatives of this compound, MD simulations have been used to systematically evaluate the stability of the ligand-protein complexes predicted by docking. researchgate.netresearchgate.net These simulations can confirm whether the binding mode is stable over a period of nanoseconds, demonstrating a consistent and robust binding of the compound within the target's active site. researchgate.netresearchgate.net The stability of the complex during the simulation, often assessed by parameters like root-mean-square deviation (RMSD), provides stronger evidence for the predicted binding mode and the potential inhibitory activity of the compound. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of this compound and its derivatives. These computational methods allow for the prediction of molecular structure, vibrational frequencies, and electronic transitions, which are crucial for understanding the compound's behavior at a molecular level.

A study on the related compound, 2-(5-nitro-1H-indazol-1-yl) acetic acid, utilized DFT calculations with the B3LYP/6-311++G** basis set to investigate its structural and electronic properties. tandfonline.com The calculations revealed the existence of different conformers and provided insights into their relative stabilities, dipole moments, and solvation energies. tandfonline.com Such studies are foundational for predicting the reactivity and interaction of these molecules with biological targets. The calculated properties, such as frontier molecular orbital energies (HOMO and LUMO), help in understanding the charge transfer interactions that are critical for biological activity. tandfonline.com

Table 1: Calculated Properties for a 5-Nitro-1H-Indazole Derivative

Property Value
Conformer Stability C1 more stable than C2
Dipole Moment (C1) High
Solvation Energy (C1) Higher than C2
Reactivity C1 predicted to be more reactive

Data derived from theoretical calculations on 2-(5-nitro-1H-indazol-1-yl) acetic acid. tandfonline.com

These theoretical approaches are often used in conjunction with experimental techniques like X-ray crystallography and spectroscopy to validate the computational models. tandfonline.com For instance, calculated chemical shifts from DFT can be compared with experimental NMR spectra to confirm the molecular structure in solution. tandfonline.comresearchgate.net Similarly, calculated vibrational frequencies can be correlated with experimental FT-IR and Raman spectra. nih.gov

Bioanalytical Techniques for Mechanistic Elucidation

Understanding the mechanism of action of this compound, particularly its bio-reduction which is often a key activation step for nitroaromatic compounds, requires specialized bioanalytical techniques.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific and sensitive technique for detecting and characterizing species with unpaired electrons, such as free radicals. wikipedia.orgyoutube.com In the context of this compound, ESR is invaluable for studying the formation of nitro radical anions, which are key intermediates in its proposed mechanism of action. The bioreduction of the nitro group is believed to be a critical step in the activation of many nitroaromatic compounds, leading to cytotoxic effects in target organisms like parasites. nih.govmdpi.com

The process involves the one-electron reduction of the nitro group, often catalyzed by flavoenzymes within the target cell, to form a nitro radical anion. nih.gov This radical can then be further reduced or can participate in redox cycling, generating reactive oxygen species (ROS) such as the superoxide (B77818) radical. nih.govmdpi.com ESR spectroscopy, combined with spin trapping techniques, can detect these short-lived radical intermediates. mdpi.comnih.gov For example, spin traps like 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) are used to form more stable adducts with transient radicals, allowing for their detection and characterization by ESR. mdpi.com

A theoretical EPR study on 5-nitroindazole (B105863) derivatives using DFT has been conducted to calculate hyperfine coupling constants (hfccs), which are critical parameters obtained from ESR spectra that provide information about the electronic structure of the radical. researchgate.net Such theoretical calculations aid in the interpretation of complex experimental ESR spectra. researchgate.net

Table 2: Application of ESR in Studying Nitroaromatic Bioreduction

Technique Application Information Gained
Direct ESR Detection of stable radical species Confirmation of radical formation
ESR with Spin Trapping Detection of short-lived radicals (e.g., nitro radical anion, superoxide) Identification of specific radical intermediates in the bio-reduction pathway
DFT Calculations of hfccs Aiding interpretation of experimental ESR spectra Correlation of spectral features with molecular structure of the radical

Information synthesized from multiple sources on ESR spectroscopy of nitroaromatic compounds. mdpi.comnih.govresearchgate.net

Electron microscopy (EM), including both scanning electron microscopy (SEM) and transmission electron microscopy (TEM), is a powerful tool for visualizing the ultrastructural changes in parasites and other cells upon treatment with a drug. nih.gov In research involving this compound, EM can provide direct visual evidence of the compound's cytotoxic effects on the morphology and internal structures of parasites.

Studies on parasites treated with other nitro-compounds, such as nitroimidazoles, have revealed significant ultrastructural alterations. nih.gov These changes can include damage to the plasma membrane, such as blebbing, alterations in the nucleus and mitochondria, and the appearance of myelin-like figures in the cytoplasm. nih.govmdpi.com For example, treatment of Giardia intestinalis with metronidazole, a nitroimidazole, has been shown to induce DNA fragmentation and changes in peripheral vesicles. nih.gov

Table 3: Common Ultrastructural Changes in Parasites Treated with Nitro-Compounds Observed by Electron Microscopy

Cellular Component Observed Alteration Potential Implication
Plasma Membrane Blebbing, loss of integrity Disruption of cellular homeostasis
Mitochondria/Kinetoplast Swelling, breakdown of cristae Impairment of energy metabolism
Cytoplasm Presence of vacuoles, myelin-like figures, lipid corpuscles Stress response, metabolic disruption
Nucleus Chromatin condensation, membrane discontinuity Induction of apoptosis/cell death pathways

Observations from studies on parasites treated with various antiparasitic agents, including nitro-compounds. nih.govmdpi.comnih.gov

These morphological changes, visualized with high resolution by EM, provide crucial insights into the cellular processes affected by the drug and help to elucidate its mechanism of action. nih.gov

Application of Omics Technologies in Response Assessment

"Omics" technologies, such as proteomics and metabolomics, offer a systems-level view of the cellular response to drug treatment. These approaches are increasingly being applied in parasitology and microbiology to understand mechanisms of action and identify potential drug resistance markers. nih.govnih.govsemanticscholar.org

Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions. In the context of this compound research, proteomics can be used to identify proteins that are differentially expressed in parasites or cancer cells upon treatment with the compound. nih.govnih.gov For instance, a quantitative proteomics approach could reveal the upregulation of stress-response proteins or the downregulation of proteins involved in a specific metabolic pathway targeted by the drug. This information can help to pinpoint the molecular targets of the compound and understand the cellular pathways involved in its efficacy and in the development of resistance. frontiersin.orgmdpi.com

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the small-molecule metabolite profiles. nih.gov By comparing the metabolome of treated and untreated cells, researchers can identify metabolic pathways that are perturbed by this compound. nih.govnih.gov For example, a significant accumulation of a particular metabolite might suggest the inhibition of a downstream enzyme. Metabolomic studies have been successfully used to elucidate the mechanisms of other antiparasitic drugs. nih.govresearchgate.net

The integration of proteomics and metabolomics data can provide a comprehensive understanding of the cellular response to this compound, from the level of protein expression to the resulting changes in metabolic fluxes. frontiersin.orgmdpi.com

Table 4: Overview of Omics Technologies in Drug Research

Omics Technology Focus of Study Potential Insights for this compound Research
Proteomics Large-scale analysis of proteins Identification of drug targets, mechanisms of resistance, stress response pathways
Metabolomics Comprehensive analysis of small-molecule metabolites Elucidation of perturbed metabolic pathways, off-target effects, biomarkers of drug efficacy

Synthesized from general principles of omics applications in drug discovery. nih.govnih.govnih.govnih.gov

Future Research Directions and Translational Potential of 5 Nitro 1h Indazol 3 Amine

Exploration of Novel Therapeutic Indications

While indazole derivatives are well-established in oncology, ongoing research is unveiling their potential across a broader spectrum of diseases. The core structure is a versatile starting point for developing agents against various pathogens and for other therapeutic applications. researchgate.net

Future research is focused on systematically exploring the activity of 5-nitro-1H-indazol-3-amine derivatives against a wider range of cancers and infectious diseases. For instance, derivatives of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide have been synthesized and are being evaluated for their anticancer, antibacterial, and antifungal properties. researchgate.net One specific derivative, 3-((3-methoxyphenyl)amino)-5-nitro-N-phenyl-1H-indazole-1-carboxamide, has demonstrated notable anticancer efficacy. bohrium.com

Beyond cancer, the nitro group at the 5-position of the indazole ring is being leveraged for antiparasitic applications. Studies have shown that this feature can induce the generation of reactive oxygen species, causing apoptosis in parasites. mdpi.com This has led to the investigation of 5-nitroindazole (B105863) derivatives as potential treatments for Chagas disease, caused by Trypanosoma cruzi, and as antileishmanial agents against Leishmania major. mdpi.comnih.gov

Table 1: Investigational Therapeutic Applications of 5-Nitro-1H-Indazole Derivatives

Derivative ClassTherapeutic IndicationKey FindingsReference
5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamidesCancerCompound 5j showed exceptional efficacy; activity confirmed by molecular docking and dynamics simulations. researchgate.netbohrium.com
5-nitro-2-picolyl-indazolin-3-oneChagas Disease (Trypanosoma cruzi)Compound 5a demonstrated potent trypanocidal activity (IC50 = 1.1 µM in epimastigotes) with a selectivity index superior to nifurtimox. mdpi.com
3-chloro-6-nitro-1H-indazole derivativesLeishmaniasis (Leishmania major)Compound 13 was identified as a promising growth inhibitor of the parasite. nih.gov
Indazol-pyrimidine derivativesCancer (Breast, Colon, Lung)Several compounds showed significant cytotoxic activity against MCF-7, Caco2, and A549 cell lines, stronger than the reference drug. nih.gov

Development of Next-Generation Indazole-Based Agents with Enhanced Selectivity

A primary goal in drug development is to create agents that act precisely on their intended target, minimizing off-target effects. The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment, which allows it to anchor effectively within the active site of protein kinases, a large family of drug targets. researchgate.netnih.gov This property is being exploited to design next-generation inhibitors with superior selectivity.

Research efforts are directed at creating multi-target inhibitors by designing derivatives that can simultaneously engage several key proteins involved in disease progression, such as angiogenesis in cancer. researchgate.net For example, diaryl thiourea (B124793) derivatives bearing the 1H-indazole-3-amine moiety have been developed as potent multi-target inhibitors of VEGFR-2, TIE-2, and EphB4, all of which are crucial for tumor growth and the formation of new blood vessels. researchgate.net

Structural modifications are key to enhancing selectivity. By employing strategies like molecular hybridization, researchers are combining the indazole core with other pharmacologically active scaffolds, such as pyrimidine (B1678525) and sulfonamide, to create novel chemical entities with improved biological profiles. mdpi.comnih.govmdpi.com These new agents are designed based on a deep understanding of the structure-activity relationships (SAR) to optimize their interaction with the target protein and improve their potency and selectivity. nih.gov

Table 2: Strategies for Enhanced Selectivity in Indazole-Based Agents

StrategyTarget(s)Example Derivative ClassRationaleReference
Multi-target InhibitionVEGFR-2, TIE-2, EphB4Diaryl thiourea bearing 1H-indazole-3-amineSimultaneously block multiple pathways essential for tumor angiogenesis and growth. researchgate.net
Molecular HybridizationVarious Cancer KinasesIndazol-pyrimidine derivativesCombine the hinge-binding properties of indazole with the kinase-inhibiting potential of pyrimidine to create potent and selective anticancer agents. nih.gov
Molecular HybridizationMAPK1Indazole-sulfonamide derivativesLeverage the biological activities of both indazole and sulfonamide moieties to generate potential cancer treatments. mdpi.com
Structure-Guided DesignFGFR1-31H-indazole derivativesUtilize fragment-led de novo design to create inhibitors with high ligand efficiency for Fibroblast growth factor receptors. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The discovery and development of new drugs is a lengthy and expensive process. nih.gov Artificial intelligence (AI) and machine learning (ML) are revolutionizing pharmaceutical research by making this process more efficient, cost-effective, and accurate. mednexus.orgijirt.org These computational technologies are being applied at every stage of drug discovery, from identifying new drug targets to predicting the properties of potential drug candidates. nih.govnih.gov

In the context of this compound, AI and ML are instrumental in accelerating the design and optimization of new derivatives. nih.gov Computational methods such as molecular docking and molecular dynamics simulations, which are often powered by ML algorithms, are routinely used to predict how a newly designed molecule will bind to its target protein. researchgate.netbohrium.comnih.gov These simulations provide invaluable insights into the complex molecular interactions, such as hydrogen bonds and hydrophobic contacts, that determine a compound's activity. researchgate.netbohrium.com

Addressing Challenges in Potency, Selectivity, and Resistance Mechanisms

Despite the promise of indazole-based therapies, several challenges remain, including achieving optimal potency and selectivity, and overcoming drug resistance. Future research is heavily focused on tackling these hurdles.

Improving potency and selectivity is an ongoing effort that relies on detailed structure-activity relationship (SAR) studies. nih.gov By systematically modifying the indazole scaffold and analyzing the impact on biological activity, chemists can identify the specific chemical features required for high-potency inhibition of the desired target. nih.govnih.gov

A significant challenge in cancer therapy is the emergence of drug resistance, where cancer cells develop mutations that render a previously effective drug useless. nih.gov A key area of research is the development of indazole-based agents specifically designed to inhibit these drug-resistant mutant proteins. nih.govnih.gov For example, novel indazole derivatives have been developed to covalently bind to and inhibit a drug-resistant form of the epidermal growth factor receptor (EGFR-L858R/T790M), a common issue in the treatment of non-small cell lung cancer. nih.govnih.gov Similarly, 1H-indazol-3-amine derivatives have been synthesized to be potent inhibitors of the Bcr-Abl T315I mutant, which confers resistance to standard therapies in chronic myeloid leukemia. nih.gov These efforts demonstrate a proactive strategy to design drugs that can overcome known resistance mechanisms, extending their clinical utility.

Table 3: Indazole Derivatives Targeting Drug-Resistant Mutants

TargetResistance MutationDerivative ClassMechanism of ActionReference
Epidermal Growth Factor Receptor (EGFR)L858R/T790MIndazole-based covalent inhibitorsCovalently alkylates Cys797 in the mutant EGFR, leading to irreversible inhibition. nih.govnih.gov
Bcr-Abl KinaseT315I1H-indazol-3-amine derivativesDesigned to bind effectively to the mutated kinase, overcoming the resistance conferred by the T315I mutation. nih.gov

Q & A

Q. What are the optimized synthetic routes for 5-nitro-1H-indazol-3-amine, and how can reaction conditions influence yield?

The synthesis of this compound derivatives typically involves Friedel-Crafts acylation followed by cyclization and nitro-group reduction. For example, 5-nitro-3-(3,4-dichlorophenyl)-1H-indazole hydrochloride was synthesized by refluxing ketone intermediates with hydrazine hydrate in dimethylformamide (DMF), achieving a 23% yield after recrystallization to remove isomeric impurities . Key factors affecting yield include:

  • Reagent stoichiometry : Excess hydrazine hydrate promotes cyclization but may require careful quenching.
  • Temperature control : Prolonged heating (>1 hour) can degrade sensitive intermediates.
  • Purification : Recrystallization from DMF effectively isolates the target compound from isomers .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound derivatives?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR (e.g., δ 8.91 ppm for nitro-substituted protons in DMSO-d6_6) confirm regioselectivity and structural integrity .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. For example, SHELXL’s robust refinement algorithms handle high-resolution data and twinning, which is critical for nitro-containing heterocycles .

Q. How can researchers mitigate low yields during the reduction of nitro groups in indazole derivatives?

Catalytic hydrogenation (e.g., Raney nickel) or hydrazine hydrate under controlled conditions are standard methods. Evidence shows that using Raney nickel with hydrazine hydrate in isopropanol/DMF efficiently reduces nitro groups to amines while minimizing side reactions . Monitoring reaction progress via TLC or in-situ IR spectroscopy prevents over-reduction.

Q. What purification strategies address isomeric contamination in 5-nitroindazole synthesis?

Recrystallization from polar aprotic solvents (e.g., DMF) effectively separates isomers due to differential solubility. For instance, the (3,4-dichlorophenyl) isomer precipitates preferentially over the (2,3-dichlorophenyl) analog, achieving >95% purity . Column chromatography with silica gel (eluent: ethyl acetate/hexane) is an alternative for lab-scale purification.

Q. How stable is this compound under varying pH and temperature conditions?

Nitro-indazole derivatives are generally stable in acidic and neutral conditions but may decompose under strong bases or prolonged UV exposure. Accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) are recommended to assess degradation pathways, such as nitro-group reduction or ring-opening reactions.

Advanced Research Questions

Q. How can contradictory data in synthetic pathways (e.g., low yields or unexpected byproducts) be systematically resolved?

  • Mechanistic studies : Use isotopic labeling (e.g., 15^{15}N-hydrazine) to track cyclization pathways .
  • Computational modeling : DFT calculations predict intermediates’ stability and regioselectivity during Friedel-Crafts acylation.
  • In-situ monitoring : ReactIR or NMR spectroscopy identifies transient intermediates, enabling optimization of reaction timelines .

Q. What advanced techniques elucidate the electronic effects of the nitro group on indazole reactivity?

  • Electrochemical analysis : Cyclic voltammetry quantifies the nitro group’s electron-withdrawing effects on redox potentials.
  • X-ray photoelectron spectroscopy (XPS) : Measures nitrogen binding energies to correlate electronic structure with catalytic reduction rates.
  • Theoretical studies : Hirshfeld surface analysis (via CrystalExplorer) maps intermolecular interactions influencing crystallographic packing .

Q. How does SHELXL enhance structural refinement for nitro-substituted indazoles with twinning or disorder?

SHELXL’s twin refinement module (TWIN/BASF commands) handles pseudo-merohedral twinning common in nitro-indazoles. Its restraints for anisotropic displacement parameters (ADPs) improve model convergence even with partial disorder . For example, hydrogen-bonding networks involving nitro groups are resolved using distance and angle restraints.

Q. What strategies validate the biological activity of this compound derivatives while accounting for nitro-group toxicity?

  • SAR studies : Compare nitro-substituted analogs with deaza or amine derivatives to isolate nitro-specific effects.
  • Metabolic profiling : LC-MS identifies nitro-reduction metabolites in hepatocyte assays, addressing potential genotoxicity.
  • Docking simulations : Molecular docking (AutoDock Vina) predicts binding modes to target proteins, guiding structural optimization .

Q. How can researchers reconcile discrepancies between computational predictions and experimental data in structure-activity relationships?

  • Force field adjustments : AMBER or CHARMM parameters for nitro groups are calibrated against experimental bond lengths and angles .
  • Multivariate analysis : PCA or PLS regression correlates DFT-calculated descriptors (e.g., HOMO-LUMO gaps) with experimental bioactivity data.
  • Crystallographic validation : Overlay X-ray structures with docking poses to refine binding site hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.